1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a carbonyl group, an amino group, and a carboxylic acid group. These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl, amino, and carboxylic acid groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the amino group could participate in reactions such as amide bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl, amino, and carboxylic acid groups could impact properties such as solubility and melting point .Scientific Research Applications
Synthesis and Modification Techniques
Research has shown innovative approaches to synthesizing and modifying cyclobutane-based compounds, which include the chemical structure of interest. For example, efficient synthesis techniques have been developed for β-amino acid derivatives starting from cyclobutane carboxylic acids. These derivatives are pivotal for constructing enantiomeric and diastereomeric β-dipeptides, which are essential for peptide research and drug development (Izquierdo et al., 2002). Furthermore, regiospecific additions to cyclobutanes have been applied to synthesize precursors for α-amino cyclobutane carboxylic acids, demonstrating the compound's versatility in chemical transformations (Gaoni, 1988).
Applications in Tumor Delineation
A notable application of cyclobutane-based amino acids, closely related to the compound , is in tumor delineation using positron emission tomography (PET). The synthesis of Fluorine-18 labeled FACBC, a tumor-avid amino acid, exemplifies the compound's potential in medical imaging and cancer research (Shoup & Goodman, 1999).
Development of Conformationally Constrained Compounds
Research into conformationally constrained tryptophan derivatives has explored compounds with structural similarities to the compound of interest. These studies aim to understand peptide and peptoid conformation better and have potential implications for drug design and protein structure elucidation (Horwell et al., 1994).
Contributions to Folate Metabolism Inhibition
Cyclobutane-containing compounds have been synthesized and evaluated as inhibitors of folate metabolism, demonstrating the chemical structure's utility in developing therapeutic agents. The synthesis of specific amides and peptides of methotrexate (MTX) involving cyclobutane derivatives highlights the compound's relevance in medicinal chemistry (Piper et al., 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,3-dimethyl-1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)9-16(10-15,13(18)19)11-17-14(20)21-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZIYQSZONHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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